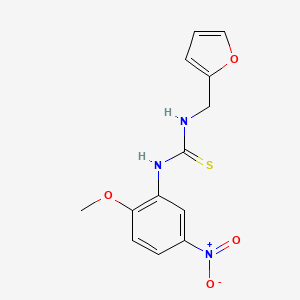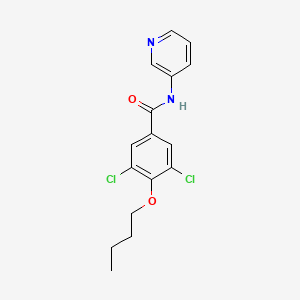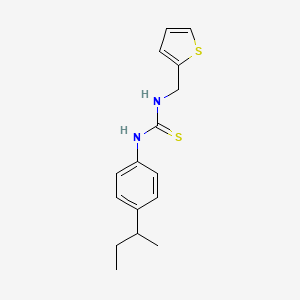
5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as ADTMT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ADTMT is a heterocyclic compound that contains both triazole and thione moieties, which makes it a versatile compound for various applications.
Scientific Research Applications
5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to possess potent antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit neuroprotective properties, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and proteins. 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the expression of various pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent.
Biochemical and Physiological Effects:
5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the prevention of cancer growth and metastasis. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the growth and proliferation of various microorganisms, including fungi and bacteria. The compound has also been found to exhibit antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. The compound is readily available, and its synthesis method is relatively simple and efficient. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits potent biological activity at low concentrations, which makes it a cost-effective compound for scientific research. However, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has some limitations for lab experiments. The compound is relatively unstable and sensitive to moisture and light, which makes it challenging to store and handle. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a low solubility in water, which limits its application in aqueous solutions.
Future Directions
There are several future directions for research on 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is the development of new 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives with improved biological activity and stability. Additionally, further studies are needed to elucidate the mechanism of action of 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential therapeutic applications. The compound's potential as a neuroprotective agent should also be explored further, as it may have significant implications for the treatment of neurodegenerative diseases. Finally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione's potential as an antimicrobial agent should be further investigated, as it may have significant implications for the development of new antimicrobial agents.
Conclusion:
In conclusion, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a versatile compound that has significant potential for scientific research. The compound's synthesis method is relatively simple and efficient, and it exhibits potent biological activity against various cancer cell lines, microorganisms, and inflammatory conditions. While 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments, its potential applications in various fields make it a promising candidate for further research. Future studies should focus on the development of new 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives and the elucidation of its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-(1-adamantyl)-4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-23-16-4-2-3-15(8-16)22-17(20-21-18(22)24)19-9-12-5-13(10-19)7-14(6-12)11-19/h2-4,8,12-14H,5-7,9-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEDHLPHRQAEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4116183.png)
![methyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4116186.png)

![ethyl 4-[({2-[4-(diethylamino)benzoyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116192.png)
![ethyl 3-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4116205.png)
![tert-butyl 2-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4116206.png)
![N-(2-furylmethyl)-N-[3-(4-methoxyphenyl)-4-phenylbutyl]propanamide](/img/structure/B4116217.png)

![N-[(4-allyl-5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4116220.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2,4-difluorophenyl)urea](/img/structure/B4116231.png)
![1-(3-bromophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116232.png)

![N~2~-(3-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4116245.png)
